molecular formula C23H19N3O3 B15214186 5,8-Quinazolinedione, 2-(2-ethoxyphenyl)-4-methyl-6-(phenylamino)- CAS No. 61416-85-1

5,8-Quinazolinedione, 2-(2-ethoxyphenyl)-4-methyl-6-(phenylamino)-

Cat. No.: B15214186
CAS No.: 61416-85-1
M. Wt: 385.4 g/mol
InChI Key: IFAPADBRVUQLEW-UHFFFAOYSA-N
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Description

The compound 5,8-Quinazolinedione, 2-(2-ethoxyphenyl)-4-methyl-6-(phenylamino)- belongs to the quinazolinedione family, a subclass of quinazolines known for their diverse pharmacological properties, including antimicrobial, anticancer, and kinase-inhibitory activities . This derivative features a quinazolinedione core (5,8-dione structure) substituted at positions 2, 4, and 6 with distinct functional groups:

  • 2-position: A 2-ethoxyphenyl group, which introduces electron-donating and steric effects.
  • 4-position: A methyl group, enhancing hydrophobicity.

For example, phenylamino and ethoxyphenyl substituents are recurrent in bioactive quinazolines, as seen in antimicrobial naphthoquinones (e.g., 2-(trifluoromethylphenylamino)-naphthalene-1,4-diones) and imidazo[4,5-g]quinazolines .

Q & A

Q. What are the recommended synthetic routes for 5,8-quinazolinedione derivatives, and how can reaction conditions be optimized for higher yields?

Basic
The synthesis of 5,8-quinazolinedione derivatives typically involves cyclocondensation of substituted thiosemicarbazides with chloroacetic acid in a mixed solvent system (e.g., DMF and acetic acid) under reflux. For example, a general protocol involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and oxo-compounds (e.g., aldehydes/ketones) at molar ratios of 1:1:2:3 for 2 hours . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates.
  • Catalysis : Sodium acetate acts as a base to deprotonate intermediates, accelerating cyclization.
  • Purification : Recrystallization from DMF-acetic acid or DMF-ethanol mixtures improves purity.

Advanced

  • DFT Calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps). Substituents like ethoxyphenyl (electron-donating) reduce the HOMO-LUMO gap by ~0.5 eV compared to unsubstituted quinazolinediones, enhancing reactivity in charge-transfer interactions .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The phenylamino group may form π-π stacking with aromatic residues, while the ethoxy moiety participates in hydrophobic pockets .

Advanced

  • LC-HRMS : Use a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% formic acid) to separate degradation products. Monitor for hydrolyzed fragments (e.g., loss of ethoxy group, m/z Δ = -73).
  • Stability Studies : Incubate at 37°C in PBS (pH 7.4) for 72 hours. For similar compounds, t½ ≈ 12 hours .
  • Mass Imaging : MALDI-TOF can localize degradation in tissue sections, revealing site-specific instability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 5,8-Quinazolinedione, 2-(2-ethoxyphenyl)-4-methyl-6-(phenylamino)- with structurally related quinazoline derivatives, emphasizing substituent variations and their implications:

Compound Core Structure 2-Substituent 4-Substituent 6-Substituent Reported Bioactivity Reference
Target Compound 5,8-Quinazolinedione 2-Ethoxyphenyl Methyl Phenylamino Not explicitly reported N/A
2,6,8-Triaryl-imidazo[4,5-g]quinazolines Imidazo[4,5-g]quinazoline Aryl (e.g., 4-pyridyl) N/A Aryl (e.g., thiophenyl) Anticancer (kinase inhibition)
2-(Trifluoromethylphenylamino)-naphthoquinones Naphthalene-1,4-dione Trifluoromethylphenyl Chlorine Thioalkyl (e.g., nonane) Antimicrobial, antibiofilm

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2-ethoxyphenyl group (electron-donating) contrasts with trifluoromethylphenyl groups (electron-withdrawing) in naphthoquinones . This difference may influence redox reactivity and target binding.
  • Phenylamino Functionality: The phenylamino group at position 6 is shared with naphthoquinones in , where it contributes to antimicrobial activity via interactions with bacterial enzymes .
  • Core Modifications : Unlike imidazo[4,5-g]quinazolines , the target compound retains the dione structure, which is critical for redox-mediated bioactivity (e.g., reactive oxygen species generation).

Pharmacological Potential

  • Antimicrobial Activity: The phenylamino group aligns with naphthoquinones showing antibiofilm effects .

Properties

CAS No.

61416-85-1

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

6-anilino-2-(2-ethoxyphenyl)-4-methylquinazoline-5,8-dione

InChI

InChI=1S/C23H19N3O3/c1-3-29-19-12-8-7-11-16(19)23-24-14(2)20-21(26-23)18(27)13-17(22(20)28)25-15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3

InChI Key

IFAPADBRVUQLEW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C3C(=N2)C(=O)C=C(C3=O)NC4=CC=CC=C4)C

Origin of Product

United States

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